molecular formula C19H15NO4S2 B4641932 (Z)-4-((3-(4-ethoxyphenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid

(Z)-4-((3-(4-ethoxyphenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid

Cat. No.: B4641932
M. Wt: 385.5 g/mol
InChI Key: QKJFOAXMFSJFSO-WJDWOHSUSA-N
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Description

(Z)-4-((3-(4-ethoxyphenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone ring, which is known for its biological activity, and a benzoic acid moiety, which is commonly found in many bioactive molecules.

Preparation Methods

The synthesis of (Z)-4-((3-(4-ethoxyphenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid typically involves the following steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting 4-ethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent such as acetic anhydride to form the thiazolidinone ring.

    Condensation Reaction: The thiazolidinone derivative is then subjected to a Knoevenagel condensation reaction with 4-formylbenzoic acid in the presence of a base such as piperidine to yield the final product.

Chemical Reactions Analysis

(Z)-4-((3-(4-ethoxyphenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or amines.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.

Scientific Research Applications

(Z)-4-((3-(4-ethoxyphenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.

    Medicine: Due to its biological activities, it is being investigated for therapeutic applications in treating various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (Z)-4-((3-(4-ethoxyphenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes, leading to inhibition or activation of these targets.

    Pathways: It can modulate various signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

(Z)-4-((3-(4-ethoxyphenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid can be compared with other similar compounds, such as:

    Thiazolidinone Derivatives: These compounds share the thiazolidinone ring and exhibit similar biological activities, but differ in their substituents and overall structure.

    Benzoic Acid Derivatives: Compounds with a benzoic acid moiety also show diverse biological activities and are used in various applications, but their properties vary based on the attached functional groups.

Properties

IUPAC Name

4-[(Z)-[3-(4-ethoxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4S2/c1-2-24-15-9-7-14(8-10-15)20-17(21)16(26-19(20)25)11-12-3-5-13(6-4-12)18(22)23/h3-11H,2H2,1H3,(H,22,23)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJFOAXMFSJFSO-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)C(=O)O)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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